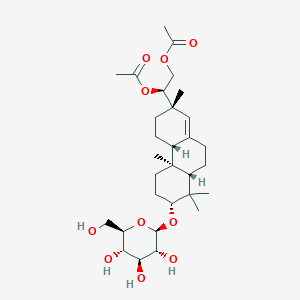

15,16-Di-O-acetyldarutoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

15,16-Di-O-acetyldarutoside is an ent-pimarane diterpenoid compound isolated from the ethanol extract of Siegesbeckia orientalis . It has a molecular formula of C30H48O10 and a molecular weight of 568.70 g/mol . This compound is known for its various biological activities and is used primarily in scientific research.

Mechanism of Action

Target of Action

15,16-Di-O-acetyldarutoside, also known as compound 5, is an ent-pimarane diterpenoid compound

Mode of Action

As an ent-pimarane diterpenoid, it may interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given its classification as an ent-pimarane diterpenoid, it may influence a variety of biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Biochemical Analysis

Biochemical Properties

15,16-Di-O-acetyldarutoside plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory properties. It interacts with several key biomolecules, including enzymes and proteins. Notably, it has been shown to interact with tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptor 4 (TLR4), signal transducer and activator of transcription 3 (STAT3), and peroxisome proliferator-activated receptor gamma (PPARG) . These interactions are crucial for its anti-inflammatory effects, as they modulate various signaling pathways involved in inflammation.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6), while up-regulating anti-inflammatory markers like PPARG . This modulation of gene expression and signaling pathways helps in reducing inflammation and promoting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It acts as an inhibitor of pro-inflammatory pathways by binding to and inhibiting the activity of TNF-α, VEGFA, TLR4, and STAT3 . Additionally, it activates PPARG, which plays a crucial role in regulating inflammation and metabolic processes. These interactions result in the suppression of inflammatory responses and the promotion of anti-inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -20°C for up to two years . Long-term studies have shown that it maintains its anti-inflammatory properties over extended periods, with no significant degradation observed

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively reduces inflammation without causing adverse effects . At higher dosages, there may be potential toxic effects, although these have not been extensively documented. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune response. It interacts with enzymes and cofactors that regulate these pathways, such as TLR4 and STAT3 . These interactions influence metabolic flux and metabolite levels, contributing to its overall anti-inflammatory effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its therapeutic effects. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to modulate inflammatory pathways effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound can interact with its target biomolecules and exert its anti-inflammatory effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: 15,16-Di-O-acetyldarutoside is typically isolated from the ethanol extract of Siegesbeckia orientalis . The extraction process involves the use of ethanol as a solvent to obtain the crude extract, which is then subjected to various chromatographic techniques to isolate the pure compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions: 15,16-Di-O-acetyldarutoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acidic or basic conditions depending on the substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

15,16-Di-O-acetyldarutoside has several scientific research applications, including:

Comparison with Similar Compounds

Darutoside: Another ent-pimarane diterpenoid with similar biological activities.

Acetyldarutoside: A derivative of darutoside with acetyl groups at different positions.

Pimaric Acid: A related diterpenoid with similar structural features.

Comparison: 15,16-Di-O-acetyldarutoside is unique due to its specific acetylation pattern at the 15 and 16 positions, which may contribute to its distinct biological activities . Compared to darutoside and acetyldarutoside, this compound may exhibit different pharmacokinetic and pharmacodynamic properties due to these structural differences .

Properties

IUPAC Name |

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-acetyloxyethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19-,20-,21-,22-,23+,24-,25+,26-,27+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUKTCMUIGJEG-PECRXMDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 15,16-Di-O-acetyldarutoside in the context of atopic dermatitis?

A1: this compound is identified as one of the vital active components found in Herba Siegesbeckiae (HS) that exhibits potential therapeutic effects against atopic dermatitis (AD). [] While its specific mechanism of action requires further investigation, research suggests that HS, and potentially its constituent this compound, might exert anti-AD effects by modulating the expression of specific proteins involved in inflammatory responses and skin barrier function. This modulation includes the up-regulation of peroxisome proliferator-activated receptor gamma (PPARG) and the down-regulation of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), vascular endothelial growth factor A (VEGFA), toll-like receptors (TLR2 and TLR4), signal transducer and activator of transcription proteins (STAT1 and STAT3), matrix metallopeptidase 9 (MMP9), interleukin 6 (IL-6), and transient receptor potential vanilloid 1 (TRPV1). []

Q2: Has the structure of this compound been confirmed, and from what source was it isolated?

A2: Yes, the structure of this compound, alongside other ent-pimarane diterpenoids, has been elucidated through spectroscopic studies. [] It was first isolated from the ethanol extract of Siegesbeckia orientalis, a plant known for its medicinal properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/new.no-structure.jpg)

![2,6-Diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B1150676.png)